molecular formula C23H22O3 B11398381 5-butyl-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one

5-butyl-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11398381
M. Wt: 346.4 g/mol
InChI Key: AXBWKLPRXFQSRY-UHFFFAOYSA-N
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Description

5-butyl-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one: is a complex organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furochromene core with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Furochromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The butyl, methyl, and methylphenyl groups are introduced through various substitution reactions. These steps often involve the use of reagents like alkyl halides and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Using large reactors where the reactions are carried out in a stepwise manner.

    Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be used, allowing for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles (amines, thiols).

Major Products

    Oxidation Products: Various ketones and carboxylic acids.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Compounds with new substituents replacing halogen atoms.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Exhibits potential antimicrobial, anti-inflammatory, and anticancer activities. Research is ongoing to explore its full biological potential.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals targeting various diseases.

Industry

    Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-butyl-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate biological pathways by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Acting as an agonist or antagonist to various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furochromenes: Compounds with similar core structures but different substituents.

    Coumarins: Structurally related compounds with known biological activities.

Uniqueness

    Substituent Effects: The specific combination of butyl, methyl, and methylphenyl groups in 5-butyl-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one imparts unique chemical and biological properties, distinguishing it from other furochromenes and coumarins.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

5-butyl-9-methyl-3-(4-methylphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C23H22O3/c1-4-5-6-17-11-21(24)26-23-15(3)22-19(12-18(17)23)20(13-25-22)16-9-7-14(2)8-10-16/h7-13H,4-6H2,1-3H3

InChI Key

AXBWKLPRXFQSRY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C)C

Origin of Product

United States

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